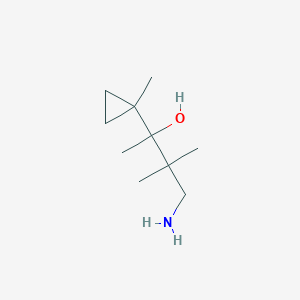
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl group attached to a butane backbone. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and 1-methylcyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the starting materials, followed by nucleophilic substitution to introduce the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use .
相似化合物的比较
Similar Compounds
4-Amino-3,3-dimethylbutan-2-ol: Lacks the cyclopropyl group, making it less sterically hindered.
3,3-Dimethyl-2-(1-methylcyclopropyl)butan-2-ol: Lacks the amino group, reducing its potential for hydrogen bonding and reactivity.
Uniqueness
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
4-amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2,7-11)10(4,12)9(3)5-6-9/h12H,5-7,11H2,1-4H3 |
InChI 键 |
VIELBFPDUKFSNC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(C)(C(C)(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


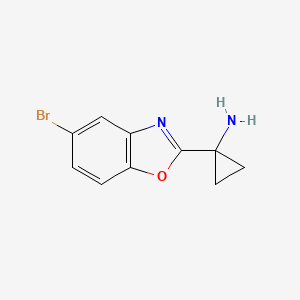
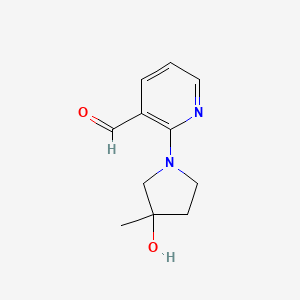
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
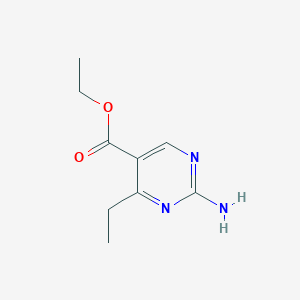
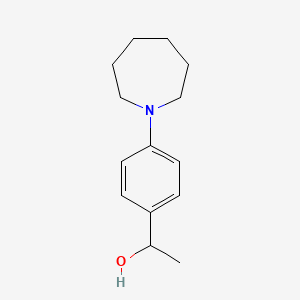
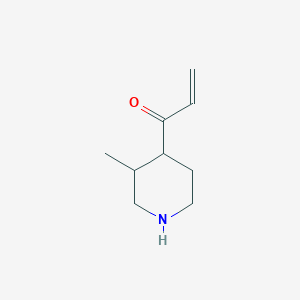
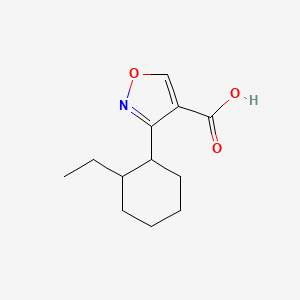
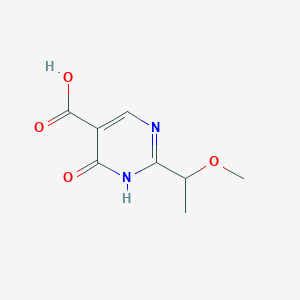
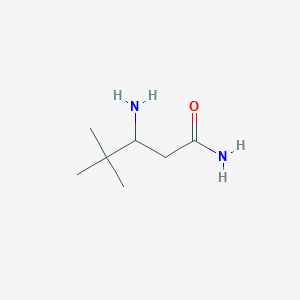
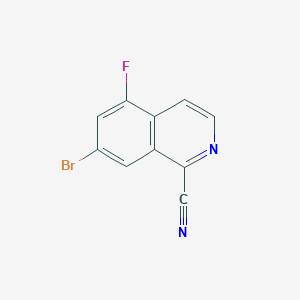
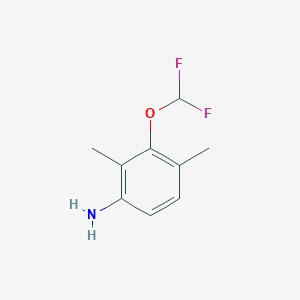
amine](/img/structure/B13201426.png)
![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)
